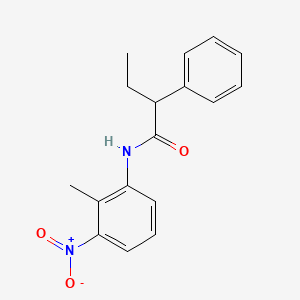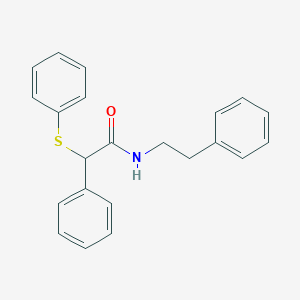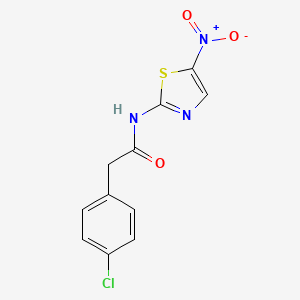
2-(1-piperidinyl)ethyl 1-phenylcyclopentanecarboxylate hydrochloride
Overview
Description
2-(1-piperidinyl)ethyl 1-phenylcyclopentanecarboxylate hydrochloride, also known as PCE, is a chemical compound that belongs to the class of dissociative anesthetics. It was first synthesized in 1953 by Parke-Davis Laboratories and was initially used as an anesthetic in veterinary medicine. However, due to its potential for abuse and adverse effects, it was later discontinued for medical use. In recent years, PCE has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
2-(1-piperidinyl)ethyl 1-phenylcyclopentanecarboxylate hydrochloride works by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in the transmission of pain signals. This results in a decrease in pain perception and anesthetic effects. This compound also affects the release of certain neurotransmitters, such as dopamine and serotonin, which play a role in mood regulation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons. This compound has also been shown to increase the levels of cAMP-responsive element-binding protein (CREB), which is involved in the regulation of gene expression and plays a role in learning and memory.
Advantages and Limitations for Lab Experiments
2-(1-piperidinyl)ethyl 1-phenylcyclopentanecarboxylate hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has a low toxicity profile, making it safe for use in animal studies. However, this compound has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 2-(1-piperidinyl)ethyl 1-phenylcyclopentanecarboxylate hydrochloride. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound's potential use in the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to determine the long-term effects of this compound and its potential for abuse.
Scientific Research Applications
2-(1-piperidinyl)ethyl 1-phenylcyclopentanecarboxylate hydrochloride has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anesthetic, analgesic, and neuroprotective properties. This compound has also been studied for its potential use in treating depression and anxiety disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
2-piperidin-1-ylethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2.ClH/c21-18(22-16-15-20-13-7-2-8-14-20)19(11-5-6-12-19)17-9-3-1-4-10-17;/h1,3-4,9-10H,2,5-8,11-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWDWVMNJLABAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2(CCCC2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805175 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(aminosulfonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3955605.png)
![N-[3-(diethylamino)propyl]-2-phenylbutanamide](/img/structure/B3955613.png)
![6-[2-(4-methoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3955615.png)
![N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3955620.png)
![2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B3955627.png)


![ethyl 1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3955649.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B3955665.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3955674.png)
![N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(tetrahydro-2H-pyran-2-ylmethyl)propanamide](/img/structure/B3955680.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3955704.png)
